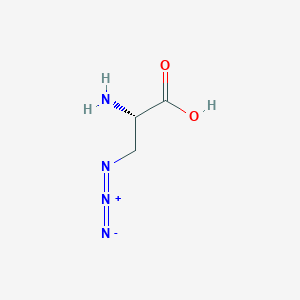

3-Azido-L-alanina

Descripción general

Descripción

3-Azido-L-alanine is an aliphatic functionalized amino acid with side chain lengths of up to four carbons . It is highly interesting in the area of peptide synthesis as a powerful tool in the development of new therapeutics and biochemistry research . Such modified amino acids can easily undergo click reaction .

Molecular Structure Analysis

The molecular formula of 3-Azido-L-alanine is C3H6N4O2 . The average mass is 130.105 Da and the monoisotopic mass is 130.049072 Da .Chemical Reactions Analysis

The in vivo incorporation of clickable unnatural amino acids such as 3-Azido-L-alanine with unique reactivity at a defined position is used for functionalization of proteins . The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Azido-L-alanine include a molecular weight of 130.11 g/mol, XLogP3-AA of -2.5, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, rotatable bond count of 3, exact mass of 130.04907545 g/mol, monoisotopic mass of 130.04907545 g/mol, topological polar surface area of 77.7 Ų, heavy atom count of 9, and a formal charge of 0 .Aplicaciones Científicas De Investigación

Funcionalización de proteínas

3-Azido-L-alanina se utiliza para la incorporación in vivo de aminoácidos no naturales clicables con reactividad única en una posición definida. Esto permite la funcionalización de proteínas, donde las funcionalidades azida en la proteína se pueden modificar con casi cualquier molécula que lleve alquinos a través de la cicloadición azida-alquino catalizada por Cu(I) (CuAAC) .

Incorporación de sustitutos de metionina

Los aminoácidos funcionalizados con azida como la this compound se pueden incorporar como sustitutos de metionina. Esto proporciona oportunidades únicas para manipular el reconocimiento proteína-proteína, modificar proteínas recombinantes o etiquetar selectivamente proteínas en la célula .

Ingeniería enzimática

En la ingeniería enzimática, la this compound se puede utilizar para la incorporación de dos aminoácidos no naturales distintos (UAA) en dos sitios definidos de una proteína en E. coli. Esto se logra combinando el par PylRS–tRNA Pyl mutado para suprimir el codón ocre (UAA) y un par MjTyrRS–tRNA CUA evolucionado .

Mecanismo De Acción

3-Azido-L-alanine is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It is used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine .

Direcciones Futuras

Azide-based bioorthogonal click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies . This could potentially open up new avenues for the use of 3-Azido-L-alanine in glycobiology research .

Análisis Bioquímico

Biochemical Properties

3-Azido-L-alanine interacts with various biomolecules through its Azide group. It can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows 3-Azido-L-alanine to be used in the functionalization of proteins .

Cellular Effects

Its ability to undergo reactions with Alkyne groups suggests it could influence cell function by modifying proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

3-Azido-L-alanine exerts its effects at the molecular level through its Azide group. This group can react with Alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAc), leading to changes in the structure and function of biomolecules . This could potentially result in changes in gene expression, enzyme activation or inhibition.

Propiedades

IUPAC Name |

(2S)-2-amino-3-azidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCKCQAKQRJFC-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909673 | |

| Record name | 3-Azido-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105661-40-3 | |

| Record name | L-Azidoalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105661-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105661403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azido-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AZIDO-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y835MJ6LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

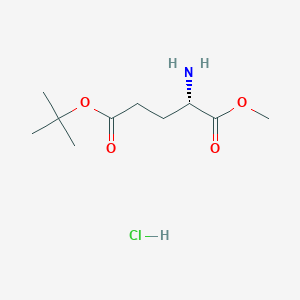

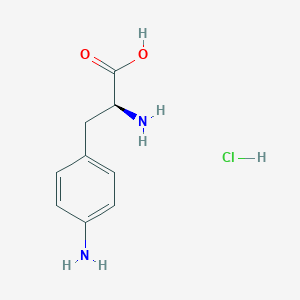

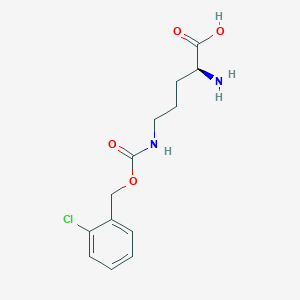

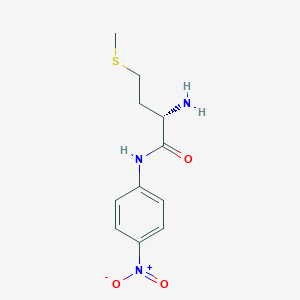

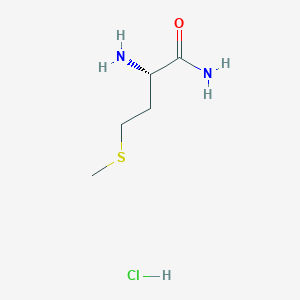

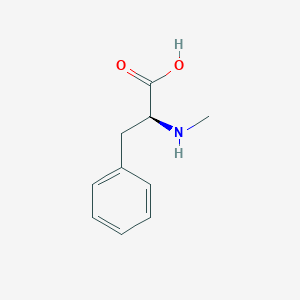

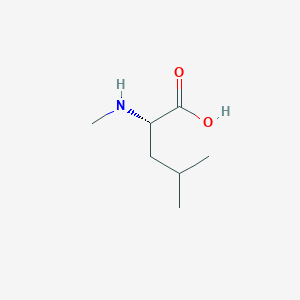

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

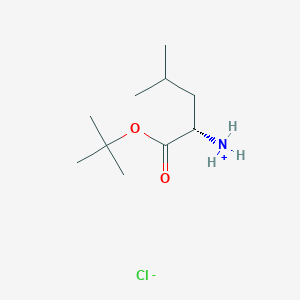

Feasible Synthetic Routes

Q1: What is the significance of 3-azido-L-alanine in the development of new PET tracers?

A1: 3-azido-L-alanine serves as a crucial building block in the synthesis of novel PET tracers. The research highlights its use in conjunction with a "click chemistry" approach. [] Specifically, β-configured [18F]FDG, a glucose analog labeled with the radioactive isotope fluorine-18, is modified to contain either an azide or alkyne group. [] This allows it to react specifically with molecules containing the complementary group, like 3-azido-L-alanine, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). [] This reaction is highly efficient and selective, enabling the attachment of [18F]FDG to various biomolecules, in this case, forming 18F-fluoroglycosylated amino acids. [] This strategy paves the way for creating diverse and targeted PET tracers for studying metabolic processes in living organisms. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)